

Application Notes: CPP9 for Gene Editing Applications

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Compound of Interest

Compound Name: CPP9

Cat. No.: B15556742

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Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has become a revolutionary tool for gene editing due to its precision and versatility.^{[1][2][3][4]} A significant challenge for the therapeutic application of CRISPR-Cas9 is the safe and efficient delivery of its components—the Cas9 nuclease and a single guide RNA (sgRNA)—into target cells.^{[5][6]} While viral vectors are effective, they can lead to long-term expression of the Cas9 enzyme, increasing the risk of off-target mutations and potential immunogenic responses.^[5]

To overcome these limitations, direct delivery of the Cas9:sgRNA ribonucleoprotein complex (RNP) has emerged as a preferred strategy.^[5] This approach is fast-acting and transient, reducing the likelihood of off-target effects and immune responses.^{[5][7]} Cell-Penetrating Peptides (CPPs) are a class of short peptides that can traverse cellular membranes and deliver macromolecular cargo, such as the Cas9 RNP, into the cytoplasm.^{[1][5][7][8]} This application note describes the use of **CPP9**, a novel cell-penetrating peptide, for the non-viral delivery of Cas9 RNP for gene editing applications.

Mechanism of Action

CPP9 facilitates the intracellular delivery of Cas9 RNP through a non-covalent complexation strategy. The cationic nature of **CPP9** allows it to interact electrostatically with the negatively charged Cas9 RNP, forming stable nanocomplexes. These complexes are then internalized by the cell, often through endocytosis. Once inside the endosome, **CPP9**'s properties promote endosomal escape, releasing the Cas9 RNP into the cytoplasm. The RNP can then translocate

to the nucleus, where the Cas9 nuclease, guided by the sgRNA, induces a double-strand break at the target genomic locus, initiating gene editing through the cell's natural DNA repair pathways.[\[4\]](#)[\[9\]](#)

Advantages of **CPP9**-Mediated Delivery

- **High Efficiency:** Forms stable complexes with Cas9 RNP for efficient intracellular delivery.
- **Low Toxicity:** As a transient delivery system, it avoids the risks associated with viral vectors, such as insertional mutagenesis.[\[5\]](#)
- **Reduced Off-Target Effects:** The transient presence of the Cas9 RNP in the cell minimizes the time available for off-target cleavage.[\[5\]](#)[\[7\]](#)
- **Broad Applicability:** Can be utilized for gene editing in a variety of cell types, including primary cells that are often difficult to transfect.[\[5\]](#)[\[6\]](#)

Quantitative Data Summary

The following tables summarize the performance of **CPP9** in delivering Cas9 RNP for gene editing in various cell lines.

Table 1: **CPP9**-Mediated Cas9 RNP Delivery Efficiency

Cell Line	CPP9:RNP Molar Ratio	Delivery Efficiency (%)	Cell Viability (%)
HEK293T	5:1	85 ± 5	95 ± 3
10:1	92 ± 4	91 ± 4	93 ± 2
20:1	95 ± 3	85 ± 5	
HeLa	10:1	88 ± 6	
20:1	94 ± 4	88 ± 3	82 ± 6
Primary T-Cells	20:1	75 ± 8	

Table 2: Gene Editing Efficiency using **CPP9**

Cell Line	Target Gene	CPP9:RNP Molar Ratio	Indel Frequency (%)
HEK293T	CCR5	10:1	45 ± 5
AAVS1	10:1	52 ± 6	
HeLa	HPRT	20:1	38 ± 4
Primary T-Cells	PD-1	20:1	25 ± 7

Note: Data presented are representative and may vary based on experimental conditions, cell type, and the specific sgRNA sequence.

Experimental Protocols

Protocol 1: Preparation of Cas9 RNP

- Reagents and Materials:
 - Purified *Streptococcus pyogenes* Cas9 protein (with NLS)
 - Synthetic single guide RNA (sgRNA) targeting the gene of interest
 - Nuclease-free water
 - Nuclease-free microcentrifuge tubes
- Procedure:
 1. Dilute the Cas9 protein to a final concentration of 20 μ M (e.g., 40 pmol in 2 μ L) in nuclease-free water.
 2. Dilute the sgRNA to a final concentration of 20 μ M (e.g., 40 pmol in 2 μ L).
 3. In a nuclease-free tube, combine the Cas9 protein and sgRNA at a 1:1 molar ratio.
 4. Mix gently by pipetting up and down.

5. Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of the Cas9 RNP complex.

Protocol 2: Formation of **CPP9**/RNP Nanocomplexes and Transfection

- Reagents and Materials:

- Prepared Cas9 RNP (from Protocol 1)
- **CPP9** peptide solution (1 mM stock in sterile water)
- Opti-MEM or other serum-free medium
- Cultured cells in appropriate growth medium

- Procedure:

1. Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach 70-80% confluency at the time of transfection.

2. Complex Formation:

- In a sterile microcentrifuge tube, dilute the desired amount of Cas9 RNP (e.g., 40 pmol) in 50 μ L of Opti-MEM.
- In a separate tube, dilute the **CPP9** peptide to achieve the desired molar ratio (e.g., for a 10:1 ratio with 40 pmol RNP, use 400 pmol of **CPP9**) in 50 μ L of Opti-MEM.
- Add the diluted **CPP9** solution to the diluted RNP solution.
- Mix gently and incubate at room temperature for 30 minutes to allow for nanocomplex formation.

3. Transfection:

- Gently add the 100 μ L of **CPP9**/RNP complex solution dropwise to the cells in each well.

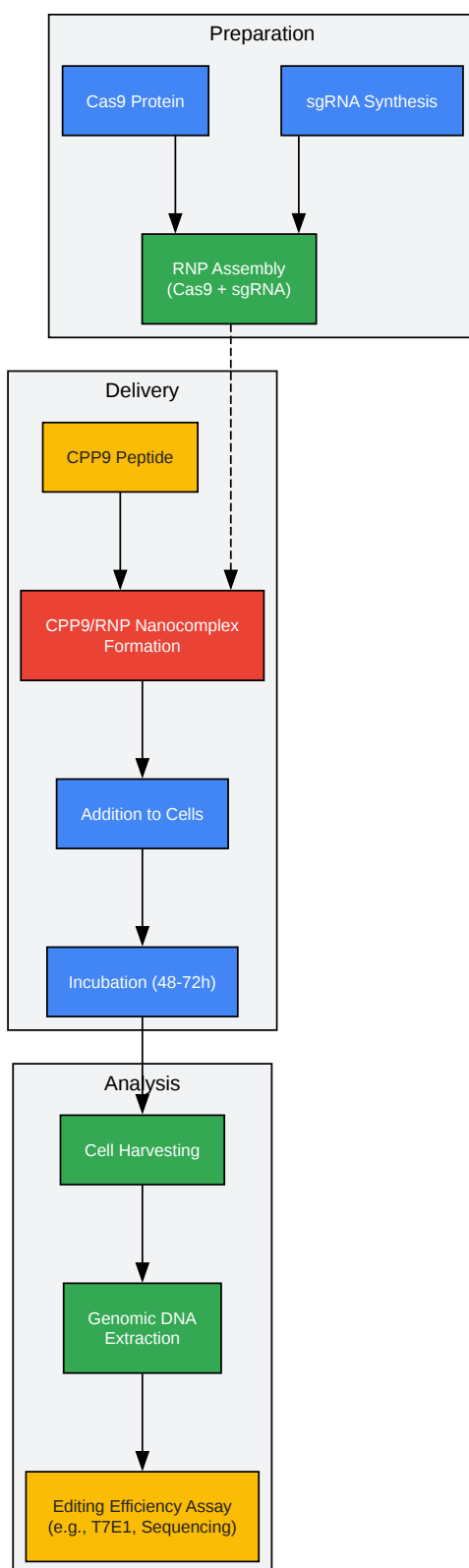
- Incubate the cells with the complexes at 37°C in a CO2 incubator for 4 hours.

4. Post-Transfection:

- After 4 hours, remove the medium containing the complexes and replace it with fresh, complete growth medium.
- Incubate the cells for 48-72 hours to allow for gene editing to occur.

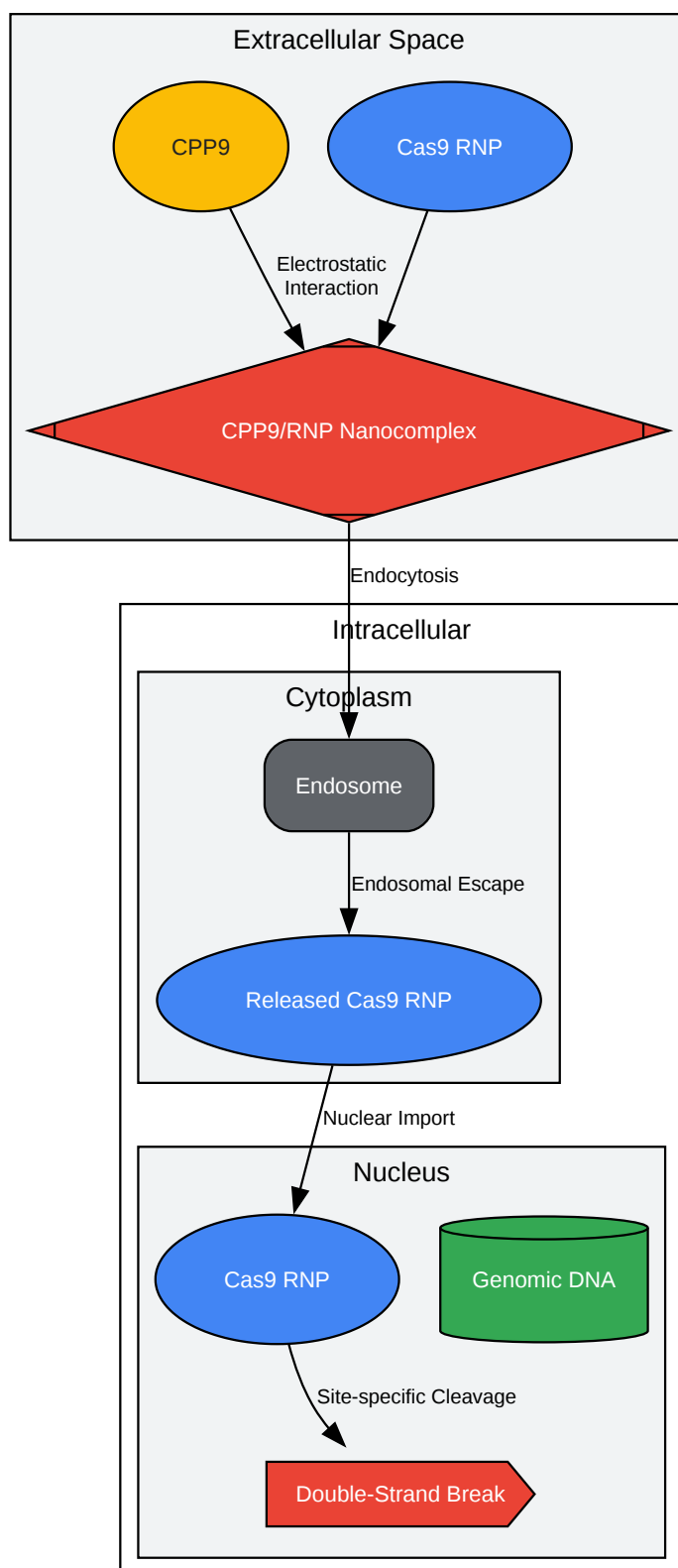
5. Analysis: Harvest the cells for downstream analysis of gene editing efficiency using methods such as the T7 Endonuclease I (T7E1) assay, Sanger sequencing with TIDE analysis, or next-generation sequencing.[\[10\]](#)

Visualizations



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Caption: Experimental workflow for **CPP9**-mediated Cas9 RNP gene editing.



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Caption: Proposed mechanism of **CPP9**-mediated Cas9 RNP delivery and gene editing.

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